molecular formula C22H13Cl2N3O3 B15226590 2-(3,4-dichlorophenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide

2-(3,4-dichlorophenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide

Cat. No.: B15226590
M. Wt: 438.3 g/mol
InChI Key: BOTHAZUQTHNFLI-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.

    Introduction of Substituents: The 3,4-dichlorophenyl and 2-nitrophenyl groups can be introduced through nucleophilic aromatic substitution reactions.

    Formation of Carboxamide: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorophenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or intercalating into DNA, thereby disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dichlorophenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide: can be compared with other quinoline derivatives such as:

Uniqueness

    This compound: is unique due to the presence of both dichlorophenyl and nitrophenyl groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C22H13Cl2N3O3

Molecular Weight

438.3 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C22H13Cl2N3O3/c23-16-10-9-13(11-17(16)24)20-12-15(14-5-1-2-6-18(14)25-20)22(28)26-19-7-3-4-8-21(19)27(29)30/h1-12H,(H,26,28)

InChI Key

BOTHAZUQTHNFLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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